molecular formula C27H31ClO15 B1673395 Keracyanin chloride CAS No. 18719-76-1

Keracyanin chloride

Cat. No.: B1673395
CAS No.: 18719-76-1
M. Wt: 631.0 g/mol
InChI Key: ADZHXBNWNZIHIX-XYGAWYNKSA-N
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Description

Keracyanin is a type of anthocyanin, which are water-soluble pigments found in the vacuoles of higher plants. These pigments are responsible for the vibrant colors in many fruits and vegetables, ranging from red to blue. Keracyanin is specifically known for its antioxidant properties and is commonly found in various plant foods .

Mechanism of Action

Target of Action

Keracyanin, an anthocyanin, primarily targets monocytes and macrophages . These cells play a crucial role in inflammation and are essential for homeostasis but are also related to the development and progression of cardiometabolic diseases .

Mode of Action

Keracyanin interacts with its targets, monocytes and macrophages, and influences toll-like receptor-mediated inflammatory responses . It has been found to decrease the protein expression of NFκBp65, IκBα, and PPAR-γ, and inflammation-related gene expression and protein concentrations of IL-1β, TNF-α, IL-6, and MCP-1 . It also increases the protein concentration of IL-10 .

Biochemical Pathways

Keracyanin affects the NF-κB pathway , which is a key player in regulating the immune response to infection . Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

It’s known that anthocyanins, the group of compounds to which keracyanin belongs, are generally well-absorbed and distributed throughout the body, where they exert their antioxidant effects .

Result of Action

The action of Keracyanin results in anti-inflammatory effects . It decreases the expression of several inflammation-related genes and proteins, and increases the expression of IL-10, an anti-inflammatory cytokine . This suggests that Keracyanin could potentially be used to manage inflammation and related diseases.

Action Environment

The action, efficacy, and stability of Keracyanin can be influenced by various environmental factors. It’s worth noting that anthocyanins, in general, are sensitive to changes in pH, light, and temperature, which can affect their stability and, consequently, their bioactivity .

Safety and Hazards

Keracyanin is considered toxic and can cause irritation to the skin and eyes. It is advised to avoid contact with skin and eyes, and to wear suitable personal protective equipment when handling it .

Biochemical Analysis

Biochemical Properties

Keracyanin plays a crucial role in various biochemical reactions due to its antioxidant properties. It interacts with several enzymes, proteins, and other biomolecules. For instance, keracyanin has been shown to interact with enzymes involved in the oxidative stress response, such as superoxide dismutase and catalase. These interactions help in neutralizing reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, keracyanin can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses to stress .

Cellular Effects

Keracyanin exerts several effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, keracyanin can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation . This inhibition leads to a decrease in the expression of pro-inflammatory cytokines such as interleukin-1 beta, tumor necrosis factor-alpha, and interleukin-6 . Furthermore, keracyanin can enhance the expression of antioxidant genes, thereby boosting the cell’s defense mechanisms against oxidative stress .

Molecular Mechanism

At the molecular level, keracyanin exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase . This inhibition reduces oxidative stress and prevents cellular damage. Keracyanin also interacts with transcription factors like NF-κB, inhibiting their activation and subsequent gene expression . Additionally, keracyanin can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to detoxify reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of keracyanin can change over time. Studies have shown that keracyanin is relatively stable under physiological conditions, but its stability can be affected by factors such as pH, temperature, and light exposure . Over time, keracyanin can degrade into various metabolites, which may have different biological activities. Long-term studies have demonstrated that keracyanin can have sustained anti-inflammatory and antioxidant effects, but its efficacy may decrease with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of keracyanin can vary with different dosages in animal models. At low to moderate doses, keracyanin has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, keracyanin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the overwhelming of the body’s detoxification mechanisms and the accumulation of reactive metabolites . Therefore, it is crucial to determine the optimal dosage of keracyanin to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Keracyanin is involved in several metabolic pathways, including the phenylpropanoid pathway, which is responsible for the biosynthesis of flavonoids and other phenolic compounds . In this pathway, keracyanin is synthesized from cyanidin through glycosylation reactions catalyzed by glycosyltransferases . Keracyanin can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These effects can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Keracyanin is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via active transport mechanisms involving specific transporters and binding proteins . Once inside the cell, keracyanin can be distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of keracyanin within these compartments can influence its activity and function, as it can interact with different biomolecules in each compartment .

Subcellular Localization

The subcellular localization of keracyanin is crucial for its activity and function. Keracyanin can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, keracyanin can interact with enzymes involved in oxidative stress response and cellular metabolism . In the nucleus, keracyanin can modulate gene expression by interacting with transcription factors and other regulatory proteins . In the mitochondria, keracyanin can influence mitochondrial function and energy production by modulating the activity of enzymes involved in oxidative phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Keracyanin can be synthesized through the glycosylation of cyanidin, a common anthocyanidin. The process involves the attachment of sugar molecules to the cyanidin structure. This can be achieved using enzymatic methods or chemical synthesis. The reaction typically requires acidic conditions and a suitable glycosyl donor, such as glucose or rutinose .

Industrial Production Methods

In industrial settings, keracyanin is often extracted from natural sources such as fruits and vegetables. The extraction process involves crushing the plant material, followed by solvent extraction using water or alcohol. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate keracyanin .

Chemical Reactions Analysis

Types of Reactions

Keracyanin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Keracyanin has a wide range of scientific research applications:

    Chemistry: Used as a natural dye and pH indicator due to its color-changing properties under different pH conditions.

    Biology: Studied for its role in plant physiology and its antioxidant properties.

    Medicine: Investigated for its potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects.

    Industry: Used as a natural colorant in food, cosmetics, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Keracyanin is unique due to its specific glycosylation pattern, which affects its solubility, stability, and bioavailability. This makes it particularly effective as an antioxidant and a natural colorant .

Properties

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15.ClH/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10;/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31);1H/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZHXBNWNZIHIX-XYGAWYNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927864
Record name Antirrhinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18719-76-1
Record name Cyanidin 3-O-rutinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18719-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Keracyanin [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antirrhinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Keracyanin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name KERACYANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0N2VMB4FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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